

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(Bromoethynyl)cyclohexene

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of **1-(bromoethynyl)cyclohexene**. This versatile building block can undergo a variety of transformations to generate complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The following sections detail the Sonogashira, Suzuki, Stille, and Heck reactions, providing generalized protocols and typical reaction conditions.

Sonogashira Coupling: Synthesis of Diynes

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of **1**- **(bromoethynyl)cyclohexene**, this reaction allows for the synthesis of unsymmetrical diynes, which are valuable precursors for conjugated polymers and complex natural products. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3]

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Bromoalkynes



Parameter	Condition
Palladium Catalyst	PdCl2(PPh3)2, Pd(PPh3)4, Pd(OAc)2
Copper(I) Co-catalyst	Cul
Base	Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent	Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)
Ligand (optional)	Triphenylphosphine (PPh3) or other phosphine ligands
Temperature	Room temperature to 80 °C
Reaction Time	2 - 24 hours

Experimental Protocol: Sonogashira Coupling of 1-(Bromoethynyl)cyclohexene with Phenylacetylene

Materials:

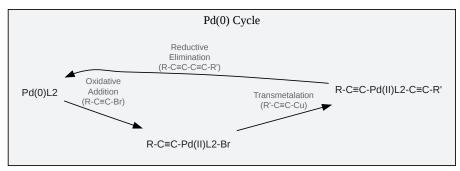
- 1-(Bromoethynyl)cyclohexene
- Phenylacetylene
- PdCl2(PPh3)2
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- · Magnetic stirrer and heating plate
- Nitrogen or Argon gas supply

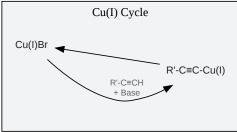


Procedure:

- To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add PdCl2(PPh3)2 (0.02 eq) and Cul (0.04 eq).
- Add anhydrous THF (5 mL) and triethylamine (3.0 eq).
- Stir the mixture at room temperature for 10 minutes.
- Add **1-(bromoethynyl)cyclohexene** (1.0 eq) to the flask.
- Slowly add a solution of phenylacetylene (1.2 eq) in THF (2 mL) to the reaction mixture.
- Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 1-(phenylethynyl)ethynyl-1-cyclohexene.







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Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki Coupling: Synthesis of Aryl- or Vinyl-Substituted Alkynes

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[4][5] For **1-(bromoethynyl)cyclohexene**, this reaction provides a route to synthesize aryl- or vinyl-substituted cyclohexene derivatives. The reaction is catalyzed by a palladium complex in the presence of a base.[6]

Table 2: Typical Reaction Conditions for Suzuki Coupling of Bromoalkynes



Parameter	Condition
Palladium Catalyst	Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2
Base	K2CO3, Cs2CO3, K3PO4, NaOH
Solvent	Toluene/Water, Dioxane/Water, THF
Ligand (optional)	SPhos, XPhos, P(t-Bu)3
Temperature	80 - 120 °C
Reaction Time	4 - 24 hours

Experimental Protocol: Suzuki Coupling of 1-(Bromoethynyl)cyclohexene with Phenylboronic Acid

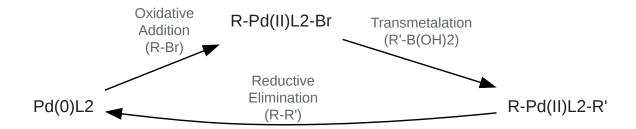
Materials:

- 1-(Bromoethynyl)cyclohexene
- Phenylboronic acid
- Pd(PPh3)4
- Potassium carbonate (K2CO3)
- Toluene
- Water
- · Standard glassware for inert atmosphere reactions
- · Magnetic stirrer and heating plate
- Nitrogen or Argon gas supply

Procedure:



- In a Schlenk flask, dissolve **1-(bromoethynyl)cyclohexene** (1.0 eq) and phenylboronic acid (1.5 eq) in toluene (10 mL).
- Add an aqueous solution of K2CO3 (2.0 M, 2.0 eq).
- Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
- Add Pd(PPh3)4 (0.03 eq) to the reaction mixture.
- Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and separate the organic layer.
- Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography on silica gel to yield 1-(phenylethynyl)cyclohexene.



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Caption: Catalytic cycle of the Suzuki coupling reaction.



Stille Coupling: Synthesis of Substituted Alkynes with Organostannanes

The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium.[7][8] This reaction is known for its tolerance of a wide variety of functional groups. For **1-(bromoethynyl)cyclohexene**, the Stille coupling allows for the introduction of various organic groups (alkyl, vinyl, aryl) at the ethynyl position. A significant drawback is the toxicity of the organotin reagents.[7]

Table 3: Typical Reaction Conditions for Stille Coupling of Bromoalkynes

Parameter	Condition
Palladium Catalyst	Pd(PPh3)4, Pd2(dba)3, PdCl2(PPh3)2
Ligand	PPh3, AsPh3, P(furyl)3
Solvent	Toluene, THF, DMF, NMP
Additives (optional)	LiCl, Cul
Temperature	80 - 130 °C
Reaction Time	6 - 48 hours

Experimental Protocol: Stille Coupling of 1-(Bromoethynyl)cyclohexene with Tributyl(vinyl)stannane

Materials:

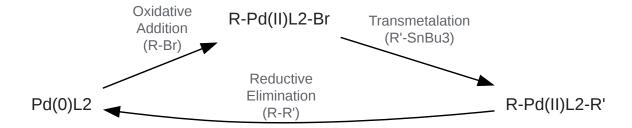
- 1-(Bromoethynyl)cyclohexene
- Tributyl(vinyl)stannane
- Pd(PPh3)4
- Anhydrous toluene
- Standard glassware for inert atmosphere reactions



- · Magnetic stirrer and heating plate
- Nitrogen or Argon gas supply

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 1-(bromoethynyl)cyclohexene (1.0 eq) in anhydrous toluene (5 mL).
- Add tributyl(vinyl)stannane (1.2 eq) to the solution.
- Degas the mixture with a stream of argon for 15 minutes.
- Add Pd(PPh3)4 (0.05 eq) to the flask.
- Heat the reaction mixture to 110 °C and stir for 24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-(but-1-en-3-ynyl)cyclohex-1-ene.



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Caption: Catalytic cycle of the Stille coupling reaction.



Heck Reaction: Vinylation of the Alkyne

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9][10] While typically used for aryl and vinyl halides, modifications of the Heck reaction can be applied to bromoalkynes, leading to the formation of enynes. This reaction expands the synthetic utility of 1-(bromoethynyl)cyclohexene to create conjugated enyne systems.[11]

Table 4: Typical Reaction Conditions for Heck-type Reactions of Bromoalkynes

Parameter	Condition
Palladium Catalyst	Pd(OAc)2, PdCl2, Pd(PPh3)4
Base	Triethylamine (TEA), K2CO3, NaOAc
Solvent	DMF, Acetonitrile, Toluene
Ligand (optional)	PPh3, P(o-tolyl)3, BINAP
Temperature	80 - 140 °C
Reaction Time	12 - 48 hours

Experimental Protocol: Heck-type Reaction of 1-(Bromoethynyl)cyclohexene with Styrene

Materials:

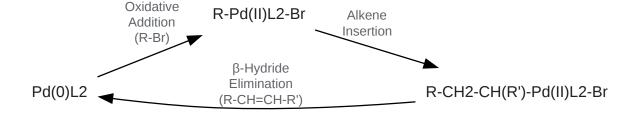
- 1-(Bromoethynyl)cyclohexene
- Styrene
- Palladium(II) acetate (Pd(OAc)2)
- Tri(o-tolyl)phosphine
- Triethylamine (TEA)
- Anhydrous dimethylformamide (DMF)



- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating plate
- Nitrogen or Argon gas supply

Procedure:

- In a sealed tube, add **1-(bromoethynyl)cyclohexene** (1.0 eq), styrene (1.5 eq), Pd(OAc)2 (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).
- Add anhydrous DMF (5 mL) and triethylamine (2.0 eq).
- Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with water.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the corresponding enyne product.



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Caption: Catalytic cycle of the Heck reaction.

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